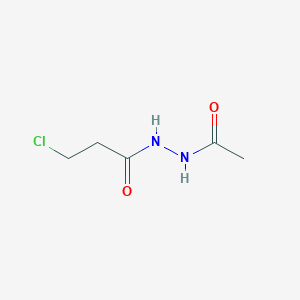
C11H13N5O3S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C11H13N5O3S is a chemical compound that belongs to the family of sulfonamides. Sulfonamides are a class of organic compounds that contain a sulfonamide functional group. C11H13N5O3S is a derivative of sulfonamide that has shown promising results in scientific research.
Wissenschaftliche Forschungsanwendungen
1. Polymerization Catalysts
- Catalytic Behavior in Polymerization: Sodium 2-arylimino-8-quinolates, varying in aryl and quinolate substituents, show significant activity in the ring-opening polymerization of rac-lactide, yielding amorphous polylactides. These compounds, with their multimetallic assemblies, demonstrate a variety of structural cores based on Na–O repeat units, affecting their catalytic activities (Zhang et al., 2016).
2. C1 Chemistry and Catalysis
- C1 Molecule Transformation: Zeolites, acting as efficient solid catalysts, have shown significant advancements in C1 chemistry, which involves transforming molecules like CO, CO2, CH4, CH3OH, and HCOOH into energy and chemical supplies. Key descriptors influencing zeolite catalytic performance, including framework topologies and nanoconfinement effects, play a vital role in this domain (Zhang et al., 2020).
3. Nuclear Physics and Chemical Reactions
- Microscopic Analysis of Nuclear Reactions: The study of C13(α,n)16O and C13(α,α)13C reactions through the generator-coordinate method provides insights into nuclear physics, particularly in the context of stellar energies and astrophysical factors (Descouvemont, 1987).
4. Geochemistry and Oil Cracking
- Kinetic Modeling of Kerogen and Oil Cracking: The study of kerogen and oil cracking in a closed pyrolysis system contributes to understanding geochemical processes, involving reactions like C–O or C–S bond cracking, and helps in deducing kinetic schemes for these geological transformations (Behar et al., 1992).
5. Non-Thermal Plasma Catalysis
- Non-Thermal Plasma in C1 Chemistry: The integration of non-thermal plasma (NTP) catalysis offers advantages in C1 chemistry, especially for transformations involving CO, CO2, CH4, and CH3OH, under mild conditions and with energy efficiency. This field involves the study of interactions in plasma-catalyst systems and their applications in reactions like CO2 hydrogenation (Chen et al., 2020).
Wirkmechanismus
Target of Action
The compound with the molecular formula C11H13N5O3S is identified as Sulfamethoxypyridazine . This compound belongs to the class of drugs known as sulfonamides, which are commonly used as antibiotics. The primary targets of Sulfamethoxypyridazine are bacterial enzymes involved in the synthesis of folic acid, a crucial nutrient for bacterial growth and reproduction.
Mode of Action
Sulfamethoxypyridazine acts by inhibiting the bacterial enzyme dihydropteroate synthase, which is involved in the production of dihydrofolic acid, a precursor of folic acid . By blocking this enzyme, the drug prevents the bacteria from synthesizing folic acid, thereby inhibiting their growth and multiplication.
Biochemical Pathways
The action of Sulfamethoxypyridazine affects the biochemical pathway of folic acid synthesis in bacteria. The inhibition of dihydropteroate synthase disrupts the production of dihydrofolic acid, which is a crucial step in the pathway leading to the synthesis of tetrahydrofolic acid, an essential cofactor for the synthesis of nucleic acids in bacteria .
Result of Action
The result of Sulfamethoxypyridazine’s action is the inhibition of bacterial growth and multiplication. By disrupting the synthesis of folic acid, the drug prevents the bacteria from producing essential nucleic acids, thereby inhibiting their ability to reproduce. This leads to a decrease in the number of bacteria, helping to resolve the infection .
Eigenschaften
IUPAC Name |
N-[2-(4-sulfamoylphenyl)ethyl]-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3S/c12-20(18,19)9-3-1-8(2-4-9)5-6-13-11(17)10-7-14-16-15-10/h1-4,7H,5-6H2,(H,13,17)(H2,12,18,19)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMZLGLWWBSCRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=NNN=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


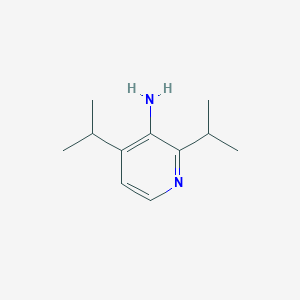
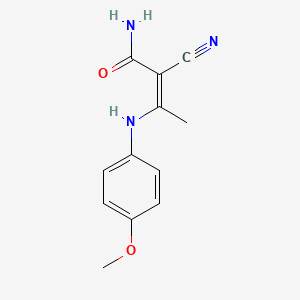
![3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2777332.png)
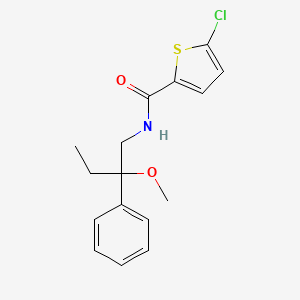
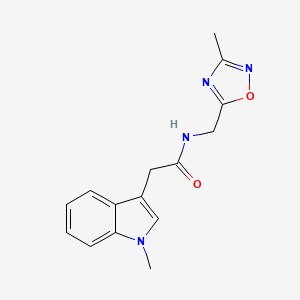
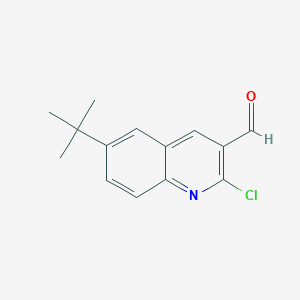
![1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidine-2-carboxylic acid](/img/structure/B2777336.png)
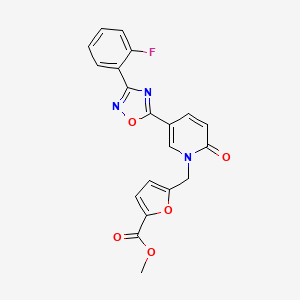
![4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2777340.png)
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2777343.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2777344.png)
![N-(4-ethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2777346.png)
